Cas no 904812-98-2 (5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid)
5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2-furanyl)-4H-Pyrazole-3-carboxylic acid
- 5-(Furan-2-yl)-4H-pyrazole-3-carboxylic acid
- 5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid
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- Inchi: 1S/C8H6N2O3/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-3H,4H2,(H,11,12)
- InChI Key: PYRZWMOLTNDHGC-UHFFFAOYSA-N
- SMILES: N1=C(C2=CC=CO2)CC(C(O)=O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8458-1g |
5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid |
904812-98-2 | 95% | 1g |
¥648.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8458-5g |
5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid |
904812-98-2 | 95% | 5g |
¥1944.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8458-10g |
5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid |
904812-98-2 | 95% | 10g |
¥3110.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8458-1G |
5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid |
904812-98-2 | 95% | 1g |
¥ 594.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8458-5G |
5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid |
904812-98-2 | 95% | 5g |
¥ 1,782.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8458-10G |
5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid |
904812-98-2 | 95% | 10g |
¥ 2,851.00 | 2023-04-13 |
5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid
5-(Furan-2-yl)-4H-pyrazole-3-carboxylic acid: A Comprehensive Overview
The compound 5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid (CAS No. 904812-98-2) is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse applications in drug discovery, agrochemicals, and materials science. The structure of 5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid incorporates a pyrazole ring fused with a furan moiety, making it a unique scaffold for further chemical modifications.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. The pyrazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, such as enzymes and receptors. The presence of the furan moiety in this compound adds electron-donating properties, enhancing its reactivity and making it a valuable component in synthetic chemistry.
In terms of synthesis, 5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid can be prepared through a variety of methods, including condensation reactions and cyclization processes. One notable approach involves the reaction of 1H-pyrazole carboxylic acids with furan derivatives under specific conditions. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
The biological activity of 5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid has been explored in several recent studies. For instance, researchers have investigated its potential as an anti-inflammatory agent by evaluating its ability to inhibit cyclooxygenase (COX) enzymes. The results indicate that this compound exhibits moderate COX-inhibiting activity, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.
Beyond medicinal applications, 5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid has also shown promise in agrochemical research. Its ability to act as a plant growth regulator has been demonstrated in experiments where it was applied to various crop plants. The compound was found to enhance root development and improve stress tolerance in plants exposed to environmental challenges such as drought and salinity.
In the context of materials science, the unique electronic properties of 5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid make it a candidate for use in organic electronics. Recent research has focused on incorporating this compound into conductive polymers and organic semiconductors, where it can contribute to improved charge transport properties.
Looking ahead, the versatility of 5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid suggests that it will continue to be a valuable molecule in both academic and industrial settings. Its role as a building block for more complex structures will undoubtedly lead to new discoveries in drug development, agrochemicals, and materials science.
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